molecular formula C19H20O4 B3023763 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone CAS No. 898775-64-9

3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone

Cat. No.: B3023763
CAS No.: 898775-64-9
M. Wt: 312.4 g/mol
InChI Key: PWLCWLCFPAFYDD-UHFFFAOYSA-N
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Description

3’-Carboethoxy-3-(4-methoxyphenyl)propiophenone is an organic compound with the molecular formula C19H20O4 and a molecular weight of 312.37 g/mol . It is characterized by the presence of a carboethoxy group, a methoxyphenyl group, and a propiophenone backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

3’-Carboethoxy-3-(4-methoxyphenyl)propiophenone has several applications in scientific research:

Preparation Methods

The synthesis of 3’-Carboethoxy-3-(4-methoxyphenyl)propiophenone typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the esterification of 3-(4-methoxyphenyl)propiophenone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3’-Carboethoxy-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Mechanism of Action

The mechanism of action of 3’-Carboethoxy-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

3’-Carboethoxy-3-(4-methoxyphenyl)propiophenone can be compared with other similar compounds, such as:

    3’-Carboethoxy-3-(4-hydroxyphenyl)propiophenone: This compound has a hydroxy group instead of a methoxy group, which may result in different chemical reactivity and biological activity.

    3’-Carboethoxy-3-(4-chlorophenyl)propiophenone:

    3’-Carboethoxy-3-(4-nitrophenyl)propiophenone:

Properties

IUPAC Name

ethyl 3-[3-(4-methoxyphenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-23-19(21)16-6-4-5-15(13-16)18(20)12-9-14-7-10-17(22-2)11-8-14/h4-8,10-11,13H,3,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLCWLCFPAFYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644265
Record name Ethyl 3-[3-(4-methoxyphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-64-9
Record name Ethyl 3-[3-(4-methoxyphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[3-(4-methoxyphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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